5-[3-(Trifluoromethyl)phenyl]-2,2'-bithiophene
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Overview
Description
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is an organic compound that belongs to the class of bithiophenes It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a bithiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general procedure includes:
Starting Materials: 3-(Trifluoromethyl)phenylboronic acid and 5-bromo-2,2’-bithiophene.
Catalyst: Palladium(II) acetate.
Ligand: Triphenylphosphine.
Base: Potassium carbonate.
Solvent: Tetrahydrofuran (THF).
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours under an inert atmosphere.
Industrial Production Methods
Industrial production methods for 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The choice of solvents and catalysts may also be adjusted to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The trifluoromethyl group is an electron-withdrawing group, making the phenyl ring less reactive towards electrophilic aromatic substitution.
Oxidation: The bithiophene moiety can undergo oxidation to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the thiophene rings.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced thiophene derivatives.
Scientific Research Applications
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene has several scientific research applications:
Materials Science: It is used in the development of organic semiconductors and conductive polymers due to its electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Chemical Sensors: Its unique structure makes it suitable for use in chemical sensors for detecting various analytes.
Mechanism of Action
The mechanism of action of 5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or cell membranes. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)phenyl isocyanate: Used in chemical derivatization of amino-functionalized surfaces.
Trifluoromethylbenzene: A simpler analog with similar electronic properties but lacking the bithiophene moiety.
Uniqueness
5-[3-(Trifluoromethyl)phenyl]-2,2’-bithiophene is unique due to the combination of the trifluoromethyl group and the bithiophene structure. This combination imparts distinct electronic properties, making it highly valuable in materials science and pharmaceuticals.
Properties
CAS No. |
106936-15-6 |
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Molecular Formula |
C15H9F3S2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-thiophen-2-yl-5-[3-(trifluoromethyl)phenyl]thiophene |
InChI |
InChI=1S/C15H9F3S2/c16-15(17,18)11-4-1-3-10(9-11)12-6-7-14(20-12)13-5-2-8-19-13/h1-9H |
InChI Key |
WRQFKFBGLILEBH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(S2)C3=CC=CS3 |
Origin of Product |
United States |
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